molecular formula C15H28N2O6 B6318864 (S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate CAS No. 860033-33-6

(S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate

Cat. No. B6318864
CAS RN: 860033-33-6
M. Wt: 332.39 g/mol
InChI Key: JGBKREOIUWTWNN-JTQLQIEISA-N
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Description

-(S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate, also known as E2BAP, is an organic compound with a molecular weight of 402.51 g/mol. It is a chiral compound composed of two asymmetric carbon atoms, making it an important intermediate in the synthesis of several pharmaceutical compounds. E2BAP has been used in a variety of scientific research applications, including the synthesis of drugs, the study of biochemical and physiological effects, and the investigation of future directions.

Scientific Research Applications

(S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of drugs, such as the anti-inflammatory agent indomethacin, the anti-hypertensive agent losartan, and the anti-diabetic agent glimepiride. It has also been used in the synthesis of other pharmaceutical compounds, such as the anti-malarial agent artemisinin and the anti-epileptic agent topiramate. In addition, (S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate has been used in the synthesis of other compounds, such as the fluorescent dye 5-aminopyrene-1-sulfonic acid.

Advantages and Limitations for Lab Experiments

The use of (S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is a relatively inexpensive compound. In addition, it can be used to control the stereoselectivity of a reaction, which can be beneficial when synthesizing compounds with multiple stereoisomers. However, there are also some limitations associated with the use of (S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate in laboratory experiments. For example, the compound is relatively unstable and can be easily hydrolyzed in aqueous solutions. In addition, the reaction of (S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate with a primary amine can produce a variety of by-products, which can be difficult to separate from the desired product.

Future Directions

Despite the advantages and limitations of using (S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate in laboratory experiments, there are still many potential future directions for the compound. For example, it could be used in the synthesis of more complex compounds, such as peptides and nucleic acids. In addition, it could be used to control the stereoselectivity of more complex reactions, such as those involving asymmetric catalysis. Finally, it could be used to study the mechanisms of drug action and to develop more efficient and selective drug delivery systems.

Synthesis Methods

The synthesis of (S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate is typically accomplished through a two-step process. The first step involves the reaction of ethyl 2-chloropropionate with t-butyl isocyanate, which produces the intermediate compound ethyl 2-(t-butyl isocyanato)propionate. This intermediate is then reacted with a primary amine, such as aniline, to form the desired product, (S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate. The reaction is typically carried out in an organic solvent, such as dichloromethane, and can be catalyzed by a base, such as sodium hydroxide.

properties

IUPAC Name

ethyl (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6/c1-8-21-11(18)10(17-13(20)23-15(5,6)7)9-16-12(19)22-14(2,3)4/h10H,8-9H2,1-7H3,(H,16,19)(H,17,20)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBKREOIUWTWNN-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate

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